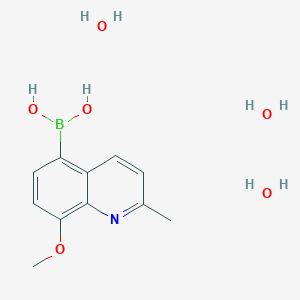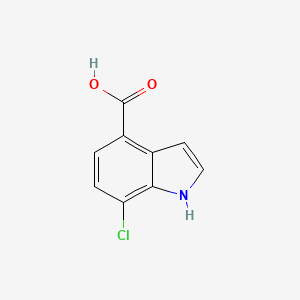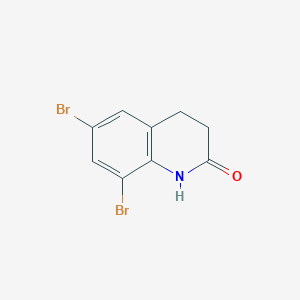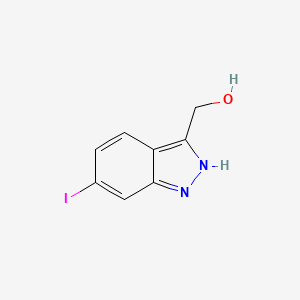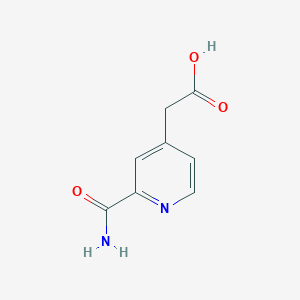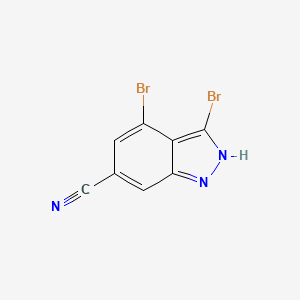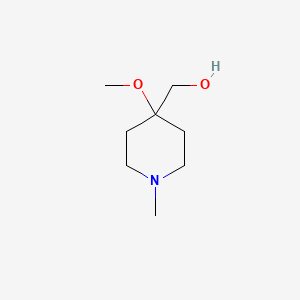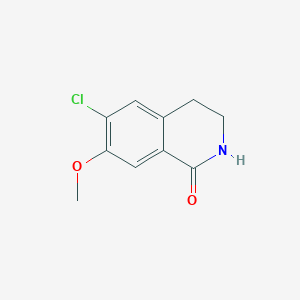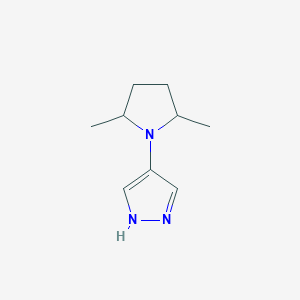
4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole
Vue d'ensemble
Description
“4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole” is a chemical compound with the CAS Number: 1354958-91-0. It has a molecular weight of 165.24 .
Molecular Structure Analysis
The InChI code for “4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole” is 1S/C9H15N3/c1-7-3-4-8(2)12(7)9-5-10-11-6-9/h5-8H,3-4H2,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole” include a molecular weight of 165.24 .Applications De Recherche Scientifique
-
Therapeutic Applications
- Field : Medicinal Chemistry
- Application Summary : Pyrrole and pyrrolidine analogs have diverse biological and medicinal importance. They are found in biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome, playing vital roles in photosynthesis, oxygen carrying and storage, and redox cycling reactions .
- Methods of Application : These compounds are derived from either pyrrole, pyrrolidine, or by its fused analogs .
- Results : These analogs have therapeutic potential, specifically in anticancer, anti-inflammatory, antiviral, and antituberculosis treatments .
-
Antimicrobial Activity
- Field : Microbiology
- Application Summary : Benzophenone, indole, and benzimidazole moieties, which are frameworks in the discovery of innovative drugs, have been used to develop new antibacterial agents .
- Methods of Application : Detailed synthesis and structural elucidation of new benzimidazole bridged benzophenone substituted indole scaffolds have been described .
- Results : Some of the newly synthesized compounds were found to be potent against tested strains .
-
Antiviral Activity
- Field : Virology
- Application Summary : Certain pyrrole and pyrrolidine analogs have been found to inhibit human norovirus RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of noroviruses .
- Methods of Application : The specific compounds 7-chloro-4-amino-pyrrolo[2,1-f][1,2,4]triazine and 4-amino-pyrrolo[2,1-f][1,2,4]triazine were tested for their inhibitory effects on RdRp in different cell lines .
- Results : The compound 7-chloro-4-amino-pyrrolo[2,1-f][1,2,4]triazine specifically inhibited human norovirus RdRp, whereas 4-amino-pyrrolo[2,1-f][1,2,4]triazine inhibited both murine and human norovirus RdRp .
-
Antitrypanosomal and Antiplasmodial Activities
- Field : Parasitology
- Application Summary : New 2-aminopyrimidine derivatives have been synthesized and tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
- Methods of Application : The compounds were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Results : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
-
Anti-Chagas Disease Drugs
- Field : Medicinal Chemistry
- Application Summary : Certain imidazopyridines and triazolopyrimidines have been found to have potent and selective antitrypanosomal activity, making them potential leads for new anti-Chagas disease drugs .
- Methods of Application : These compounds were prepared from acyclic starting materials, and their drug-like properties were demonstrated in a number of in vitro assays .
- Results : In vivo efficacy was observed for two of these compounds in acute mouse models of T. cruzi infection .
-
Inhibitors of Human Immune Deficiency Virus Type 1 (HIV-1)
- Field : Virology
- Application Summary : Pyrrole and pyrrolidine analogs are known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
- Methods of Application : The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .
- Results : These compounds have shown potential as therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
Orientations Futures
Propriétés
IUPAC Name |
4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-3-4-8(2)12(7)9-5-10-11-6-9/h5-8H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQCEUFOWQHWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C2=CNN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



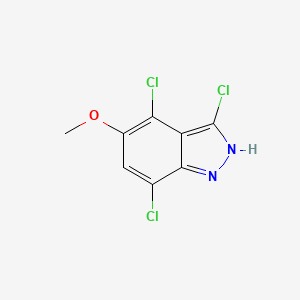
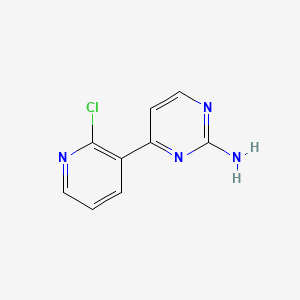
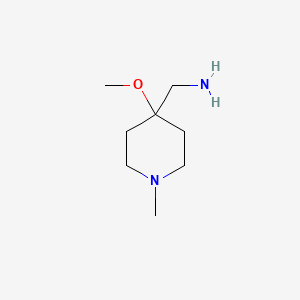
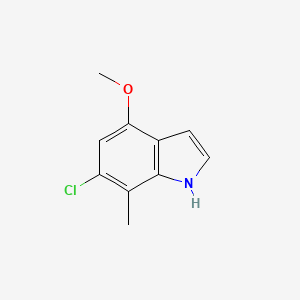

![4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile](/img/structure/B1423251.png)
